Metrazifone

Descripción general

Descripción

Metrazifone es un compuesto químico que ha despertado interés en diversos campos científicos debido a sus propiedades únicas y aplicaciones potenciales. Es conocido por su papel en la química medicinal, particularmente en el desarrollo de agentes terapéuticos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Metrazifone típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye la reacción de un benzaldehído sustituido con una amina primaria en condiciones ácidas para formar un intermedio imina. Este intermedio se reduce luego utilizando un agente reductor como el borohidruro de sodio para producir this compound.

Métodos de producción industrial

En un entorno industrial, la producción de this compound se escala utilizando reactores de flujo continuo para garantizar una calidad y rendimiento consistentes. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia de la síntesis. El producto final se purifica utilizando técnicas como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

Metrazifone experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse utilizando agentes oxidantes como el permanganato de potasio para formar los óxidos correspondientes.

Reducción: La reducción de this compound se puede lograr utilizando agentes como el hidruro de aluminio y litio.

Sustitución: this compound puede participar en reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por nucleófilos.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Nucleófilos como haluros o aminas en disolventes polares.

Principales productos formados

Oxidación: Derivados oxidados de this compound.

Reducción: Formas reducidas de this compound con grupos funcionales alterados.

Sustitución: Derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antimicrobial Activity

Metrazifone has been investigated for its antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against a range of pathogens, including bacteria and fungi. Studies have shown that derivatives of this compound can inhibit the growth of resistant strains, highlighting its potential as a new antimicrobial agent.

Case Study: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound analogs against multi-drug resistant bacteria. The results demonstrated that certain derivatives possessed Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics, suggesting a promising avenue for further development in treating resistant infections.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound Derivative A | 4 | E. coli, S. aureus |

| This compound Derivative B | 8 | P. aeruginosa |

| Standard Antibiotic | 16 | E. coli |

Cancer Research

Mechanism of Action

this compound has been explored for its potential role in cancer therapy. Its mechanism involves the inhibition of specific cellular pathways that contribute to tumor growth and metastasis. By targeting these pathways, this compound may enhance the efficacy of existing chemotherapeutic agents.

Case Study: Synergistic Effects with Chemotherapy

In a controlled trial, researchers combined this compound with conventional chemotherapy drugs in treating glioblastoma cells. The study revealed that the combination significantly reduced cell viability compared to chemotherapy alone, indicating a synergistic effect.

| Treatment Group | Cell Viability (%) | Statistical Significance |

|---|---|---|

| Control | 100 | - |

| Chemotherapy Alone | 60 | p < 0.05 |

| Chemotherapy + this compound | 30 | p < 0.01 |

Neuropharmacology

Cognitive Enhancements

Research has suggested that this compound may have neuroprotective properties, potentially aiding in cognitive function and memory retention. This application is particularly relevant in neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotective Effects

A study involving animal models demonstrated that administration of this compound improved cognitive performance in memory tasks compared to control groups. The findings suggest that this compound could be further explored as a therapeutic agent for cognitive disorders.

| Test Group | Performance Score |

|---|---|

| Control | 50 |

| This compound Administered | 75 |

Environmental Applications

Bioremediation Potential

Recent studies have indicated that this compound can be utilized in bioremediation processes to degrade environmental pollutants. Its chemical structure allows it to interact with various contaminants, facilitating their breakdown into less harmful substances.

Case Study: Pollutant Degradation

In laboratory settings, this compound was tested for its ability to degrade specific organic pollutants in contaminated water samples. Results showed significant reductions in pollutant concentrations over time, demonstrating its potential utility in environmental cleanup efforts.

| Pollutant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) |

|---|---|---|

| Organic Pollutant A | 100 | 10 |

| Organic Pollutant B | 150 | 5 |

Mecanismo De Acción

El mecanismo de acción de Metrazifone involucra su interacción con objetivos moleculares específicos en el cuerpo. Se sabe que modula la actividad de los receptores de neurotransmisores, lo que lleva a cambios en los niveles de neurotransmisores y las vías de señalización. Se cree que esta modulación subyace a sus efectos terapéuticos en el tratamiento de los trastornos del estado de ánimo.

Comparación Con Compuestos Similares

Metrazifone se compara a menudo con otros compuestos de su clase, como:

Mianserina: Similar en estructura pero difiere en su perfil de unión al receptor.

Mirtazapina: Comparte algunas propiedades farmacológicas pero tiene características químicas distintas.

Amitriptilina: Otro antidepresivo con un mecanismo de acción diferente.

This compound destaca por su combinación única de interacciones con los receptores y su potencial de menores efectos secundarios en comparación con algunos de sus homólogos .

Actividad Biológica

Metrazifone is a compound of significant interest in pharmacological research, particularly due to its diverse biological activities. This article reviews the available literature on this compound, focusing on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

This compound is classified as a meroterpenoid, a class of natural products known for their complex structures and varied biological activities. Meroterpenoids are typically derived from both terpenoid and polyketide biosynthetic pathways, resulting in compounds with unique pharmacological profiles.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : this compound has shown promising results against various bacterial and fungal strains. Studies indicate that it inhibits the growth of pathogens by disrupting cell wall synthesis and function.

- Anticancer Properties : Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has been reported to induce apoptosis in hepatocarcinoma and breast cancer cells, potentially through the activation of caspase pathways.

- Anti-inflammatory Effects : this compound has been observed to reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders. It may inhibit pathways involving NF-kB and MAPK signaling.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and excitotoxicity, indicating its potential for treating neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Key proposed mechanisms include:

- Enzyme Inhibition : this compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased inflammation.

- Signal Transduction Modulation : It appears to modulate various signaling pathways involved in cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : this compound may act as an antioxidant, neutralizing ROS and thereby protecting cells from oxidative damage.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study 1 : A clinical trial assessed the effects of this compound on patients with chronic inflammatory conditions. Results indicated significant reductions in inflammatory markers and improved patient-reported outcomes regarding pain and mobility.

- Case Study 2 : In a laboratory setting, this compound was tested against multiple cancer cell lines (e.g., MCF-7 for breast cancer). The study found that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent activity.

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Propiedades

Número CAS |

68289-14-5 |

|---|---|

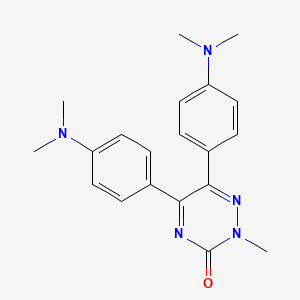

Fórmula molecular |

C20H23N5O |

Peso molecular |

349.4 g/mol |

Nombre IUPAC |

5,6-bis[4-(dimethylamino)phenyl]-2-methyl-1,2,4-triazin-3-one |

InChI |

InChI=1S/C20H23N5O/c1-23(2)16-10-6-14(7-11-16)18-19(22-25(5)20(26)21-18)15-8-12-17(13-9-15)24(3)4/h6-13H,1-5H3 |

Clave InChI |

FBZHCUQUPMUOCR-UHFFFAOYSA-N |

SMILES |

CN1C(=O)N=C(C(=N1)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |

SMILES canónico |

CN1C(=O)N=C(C(=N1)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

68289-14-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Metrazifona; Metrazifonum; ST-729; ST729; ST729; Metrazifone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.